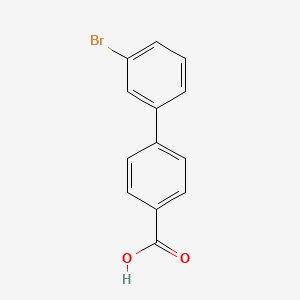

4-(3-bromophenyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCQIXZSVVFEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408387 | |

| Record name | 4-(3-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5737-83-7 | |

| Record name | 4-(3-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-bromophenyl)benzoic Acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(3-bromophenyl)benzoic acid, a valuable biphenyl derivative, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the reaction principles, experimental protocols, and characterization of the final product, tailored for professionals in chemical research and drug development.

Introduction

Biphenyl carboxylic acids are pivotal structural motifs in a wide array of pharmacologically active molecules and functional materials. The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with high functional group tolerance and generally high yields. This guide focuses on the synthesis of this compound, a key intermediate for more complex molecular architectures.

Reaction Principle

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-halobenzoic acid (or its ester derivative) and 3-bromophenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle, illustrated below, involves three key stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biphenyl product and regenerate the active palladium(0) catalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromobenzoic Acid Derivative

This protocol is a general starting point and may require optimization for the specific substrates.

Materials:

-

4-Bromobenzoic acid or Methyl 4-bromobenzoate (1.0 mmol)

-

3-Bromophenylboronic acid (1.2 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, or DMF/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add the 4-halobenzoic acid derivative, 3-bromophenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

If an ester was used, hydrolyze the purified product using standard procedures (e.g., refluxing with NaOH in methanol/water followed by acidification) to obtain this compound.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

Data Presentation

Quantitative data for various Suzuki coupling reactions of bromobenzoic acids with arylboronic acids under different conditions are summarized in the table below. This data can serve as a reference for optimizing the synthesis of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |

| 2 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) / Glycine | K₂CO₃ | Water | RT | 1.5 | 97 |

| 3 | 3-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | K₂CO₃ | Water | RT | 1.5 | 99 |

| 4 | Methyl 4-bromobenzoate | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | RT | 0.5 | High |

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Note: Specific experimental data for this compound was not found in the searched literature. The data presented here for the starting materials and analogous products can be used as a reference.

Expected Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should correspond to the number of protons on each ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 167-173 ppm). The aromatic carbons will resonate in the range of 120-145 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₉BrO₂), which is approximately 277.12 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable for the molecular ion peak.

-

Melting Point (mp): A sharp melting point range is indicative of a pure compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important biphenyl derivative. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

An In-depth Technical Guide to 4-(3-bromophenyl)benzoic acid

: Properties, Synthesis, and Applications in Research

Introduction

4-(3-bromophenyl)benzoic acid is a substituted biphenyl carboxylic acid. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous molecules, allowing them to interact with a variety of biological targets. The presence of the bromine atom and the carboxylic acid group provides opportunities for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 70322-82-4 |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.11 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 228-230 °C |

| Boiling Point | 418.1±28.0 °C at 760 mmHg |

| Density | 1.51±0.1 g/cm³ |

| pKa | 4.03±0.10 |

Safety and Handling

The following table summarizes the available safety information for this compound. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

| Hazard | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. The following is a representative protocol for the synthesis of this compound.

Materials:

-

3-Bromophenylboronic acid

-

Methyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction: In a round-bottom flask, dissolve 3-bromophenylboronic acid (1.2 equivalents) and methyl 4-bromobenzoate (1.0 equivalent) in a mixture of toluene and water (4:1 v/v).

-

Add potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) to the flask.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(3-bromophenyl)benzoate.

-

Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Hydrolysis: Dissolve the purified methyl 4-(3-bromophenyl)benzoate in a mixture of methanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Acidification: After hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).

-

Isolation and Purification of the Acid: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Benzoic acid and its derivatives are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The biphenyl structure is a key feature in many approved drugs, acting as a versatile scaffold that can be tailored to interact with various biological targets.

The bromine atom on the phenyl ring serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process, starting from commercially available starting materials, followed by purification.

Caption: Synthetic workflow for this compound.

Disclaimer: The information provided in this document is for research and development purposes only. All procedures should be carried out by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions.

References

Technical Guide: Spectroscopic Analysis of 4-(3-bromophenyl)benzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 4-(3-bromophenyl)benzoic acid. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this compound in the searched literature and spectral databases, this guide presents predicted NMR data and detailed experimental protocols for its acquisition and analysis. The provided data tables are based on established computational models and serve as a reference for experimental validation.

Structure and Nomenclature

This compound is a biphenyl derivative with a bromine substituent on one phenyl ring and a carboxylic acid group on the other.

-

IUPAC Name: this compound

-

CAS Number: 1214349-77-9 (This CAS number is associated with the compound, but may not have extensive experimental data linked to it in all databases).

-

Molecular Formula: C₁₃H₉BrO₂

-

Molecular Weight: 277.12 g/mol

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms and may vary from experimental values. The solvent is assumed to be DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' | 7.80 - 7.90 | d | ~ 8.0 |

| H-3', H-5' | 7.65 - 7.75 | d | ~ 8.0 |

| H-2 | 7.95 - 8.05 | t | ~ 1.8 |

| H-4 | 7.70 - 7.80 | ddd | ~ 8.0, 2.0, 1.0 |

| H-5 | 7.40 - 7.50 | t | ~ 8.0 |

| H-6 | 7.60 - 7.70 | ddd | ~ 8.0, 2.0, 1.0 |

| -COOH | 12.5 - 13.5 | br s | - |

Predicted ¹³C NMR Data

The table below outlines the predicted ¹³C NMR chemical shifts for this compound, calculated using computational methods. The solvent is assumed to be DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' | 129.0 - 131.0 |

| C-2', C-6' | 126.0 - 128.0 |

| C-3', C-5' | 129.5 - 131.5 |

| C-4' | 142.0 - 144.0 |

| C-1 | 140.0 - 142.0 |

| C-2 | 129.0 - 131.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 131.0 - 133.0 |

| C-5 | 130.0 - 132.0 |

| C-6 | 125.0 - 127.0 |

| -COOH | 167.0 - 169.0 |

Experimental Protocols

4.1. Synthesis of this compound via Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Carboxyphenylboronic acid

-

1,3-Dibromobenzene (or 3-bromophenylboronic acid and 4-bromobenzoic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

-

In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent) in the chosen solvent system.

-

Add the palladium catalyst (0.01 - 0.05 equivalents) and the base (2.0 - 3.0 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

4.2. NMR Sample Preparation and Acquisition

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and analysis.

Mass Spectrometry Fragmentation Analysis of 4-(3-bromophenyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(3-bromophenyl)benzoic acid. Understanding the fragmentation behavior of this and related molecules is critical for accurate identification, structural elucidation, and metabolic studies in drug discovery and development. This document outlines the core fragmentation principles, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathway.

Core Fragmentation Principles

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is expected to be driven by the characteristic functionalities of the molecule: the carboxylic acid group, the biphenyl system, and the bromine substituent. Aromatic acids are known to exhibit prominent molecular ion peaks and undergo characteristic losses of hydroxyl and carboxyl groups.[1][2] The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl radical ([M-OH]+) to form a benzoyl cation, followed by the loss of carbon monoxide ([M-OH-CO]+) to yield a phenyl cation.[3] For substituted benzoic acids, these fundamental fragmentation pathways are conserved, with additional fragmentation occurring at the substituent groups. In the case of 4-bromobenzoic acid, a prominent molecular ion is observed, along with significant fragments corresponding to the loss of the hydroxyl group and the entire carboxyl group.[4]

For this compound, we can anticipate a similar fragmentation cascade. The initial ionization will produce a molecular ion radical cation. Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a hydroxyl radical (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[3][5]

-

Loss of the entire carboxyl group (-COOH): This fragmentation pathway is also characteristic of benzoic acids, resulting in a biphenyl radical cation.[1][2]

-

Cleavage of the C-C bond between the phenyl rings: This would lead to fragments corresponding to the individual substituted phenyl moieties.

-

Loss of a bromine radical (-Br): While less common as an initial step, it can occur, particularly in higher energy fragmentation.

-

Loss of carbon monoxide (-CO): This is a common subsequent fragmentation step after the initial loss of a hydroxyl group.[3]

Predicted Fragmentation Data

The following table summarizes the predicted key fragment ions for this compound (molecular weight: 277.11 g/mol for the 79Br isotope and 279.11 g/mol for the 81Br isotope). The m/z values are given for the 79Br isotope.

| m/z (79Br) | m/z (81Br) | Proposed Fragment Ion | Neutral Loss |

| 278 | 280 | [M+H]+ | - |

| 277 | 279 | [M]+. | - |

| 260 | 262 | [M-OH]+ | OH |

| 232 | 234 | [M-COOH]+ | COOH |

| 204 | 206 | [M-OH-CO]+ | OH, CO |

| 152 | - | [C12H8]+. | Br, COOH |

| 153 | - | [C12H9]+ | Br, CO |

| 121 | - | [C7H5O2]+ | C6H4Br |

| 105 | - | [C7H5O]+ | C6H4Br, OH |

| 77 | - | [C6H5]+ | C7H4BrO2 |

Experimental Protocol

A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation available.

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Equilibrate at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Predicted fragmentation of this compound.

References

- 1. youtube.com [youtube.com]

- 2. GCMS Section 6.12 [people.whitman.edu]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. massbank.eu [massbank.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Single Crystal XRD Analysis of 4-(3-bromophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (XRD) analysis of 4-(3-bromophenyl)benzoic acid. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the expected molecular geometry, potential supramolecular synthons, and detailed experimental protocols for its synthesis and crystallographic characterization. By analyzing the crystal structures of analogous brominated benzoic acid derivatives, this guide offers valuable insights into the probable solid-state conformation and packing of the title compound, serving as a foundational resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

Aromatic carboxylic acids are fundamental building blocks in the design of functional materials and active pharmaceutical ingredients (APIs). Their rigid nature and capacity for strong, directional hydrogen bonding allow for the construction of predictable and robust supramolecular architectures. The introduction of a bromine substituent onto the phenyl ring of benzoic acid derivatives can significantly influence their physicochemical properties, including solubility, lipophilicity, and solid-state packing, which are critical parameters in drug development.

This compound is a biphenyl carboxylic acid derivative with a meta-substituted bromine atom. This particular substitution pattern is expected to induce a twisted conformation between the two phenyl rings, influencing the overall molecular shape and subsequent crystal packing. Single crystal XRD is the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] This guide details the methodologies required to perform such an analysis on this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Suzuki coupling reaction between 4-carboxyphenylboronic acid and 1,3-dibromobenzene, or alternatively, between 3-bromophenylboronic acid and 4-bromobenzoic acid. A general procedure is outlined below.

Materials:

-

3-bromophenylboronic acid

-

Methyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to yield the crude methyl 4-(3-bromophenyl)benzoate.

-

Purify the crude product by column chromatography on silica gel.

-

For hydrolysis, dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous solution with 2M hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Crystal Growth

High-quality single crystals are essential for successful XRD analysis. Slow evaporation is a common and effective method for growing crystals of organic molecules.

Procedure:

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with small perforations.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Monitor the vial for the formation of well-defined single crystals over several days to weeks.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol describes a standard procedure for single crystal XRD data collection and structure refinement.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding integrated intensities for each reflection.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data and Molecular Structure

In the absence of a published crystal structure for this compound, the following table presents predicted crystallographic parameters based on analyses of similar structures in the Cambridge Structural Database (CSD).

| Parameter | Predicted Value |

| Chemical Formula | C₁₃H₉BrO₂ |

| Formula Weight | 277.11 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for centrosymmetric molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Density (calculated) | 1.5-1.7 g/cm³ |

| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8) synthon) |

Expected Molecular and Supramolecular Features

The molecular structure of this compound is anticipated to exhibit a non-planar conformation due to steric hindrance between the two phenyl rings. The dihedral angle between the planes of the phenyl rings is a critical parameter that will be determined by the crystal packing forces.

The primary intermolecular interaction governing the crystal packing is expected to be the formation of centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. This is a highly robust and common supramolecular synthon observed in the crystal structures of most aromatic carboxylic acids. Additionally, other weaker intermolecular interactions such as C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···π) may play a role in stabilizing the three-dimensional crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the single crystal XRD analysis of a small molecule like this compound.

References

Navigating the Solubility of 4-(3-bromophenyl)benzoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction to 4-(3-bromophenyl)benzoic Acid

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a carboxylic acid group and a bromine substituent on the biphenyl backbone, suggests that its solubility will be influenced by both polar and non-polar interactions. The carboxylic acid moiety can engage in hydrogen bonding, particularly with protic solvents, while the biphenyl structure provides a significant non-polar character, favoring interactions with non-polar or moderately polar solvents. The presence and position of the bromine atom can also subtly affect the molecule's polarity and crystal lattice energy, thereby influencing its solubility profile.

Qualitative Solubility Profile

Based on the general principles of solubility ("like dissolves like") and data for structurally related compounds such as benzoic acid and other brominated aromatic acids, a qualitative solubility profile for this compound can be anticipated.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid group.

-

Moderate to High Solubility: In polar protic solvents like methanol and ethanol, due to hydrogen bonding interactions.

-

Moderate Solubility: In moderately polar solvents such as acetone and ethyl acetate.

-

Low Solubility: In non-polar solvents like hexane and toluene.

-

Very Low Solubility: In water, a common characteristic for many aromatic carboxylic acids.[1]

It is important to note that these are predictions. For precise applications, experimental determination of solubility is crucial.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Researchers requiring this information for applications such as reaction optimization, formulation development, or crystallization studies will need to determine it experimentally. The following section provides a detailed protocol for this purpose.

For comparative purposes, the table below presents solubility data for the parent compound, benzoic acid, in various organic solvents. This can serve as a useful, albeit approximate, reference.

Table 1: Solubility of Benzoic Acid in Common Organic Solvents

| Solvent | Molar Solubility (mol/L) |

| Dimethylformamide (DMF) | > 5 |

| Dimethyl Sulfoxide (DMSO) | > 5 |

| Ethanol | High |

| Methanol | High |

| Acetone | 5.42 (at 20°C) |

| Chloroform | Reasonably High |

| Ethyl Acetate | Data not readily available |

| Toluene | Lower |

| Dichloromethane (DCM) | Soluble |

| Water | 0.027 (at 25°C) |

Note: This data is for benzoic acid and should be used as a general guide only.[1][2][3][4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (chemically resistant, e.g., PTFE with a 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[5] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.

-

For finer separation, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dry solid residue.

-

-

Quantification (Alternative to Gravimetric Analysis):

-

As an alternative to the gravimetric method described in step 4, the concentration of the solute in the filtered supernatant can be determined using a validated analytical technique such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by comparing its response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Gravimetric Method: Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

-

Analytical Method: Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.

-

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the experimental process and the factors governing solubility, the following diagrams are provided.

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Key factors influencing the solubility of an organic compound in a solvent.

References

A Technical Guide to the Theoretical Investigation of 4-(3-bromophenyl)benzoic Acid's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the established computational methodologies for the theoretical determination of the molecular structure and electronic properties of 4-(3-bromophenyl)benzoic acid. In the absence of specific published computational data for this molecule, this document serves as a comprehensive protocol for researchers to conduct such an analysis. The methodologies are based on widely accepted quantum chemical calculations, particularly Density Functional Theory (DFT), as reported for analogous brominated aromatic compounds. This guide provides a framework for geometry optimization, vibrational analysis, and the determination of key electronic descriptors. Furthermore, it includes a representative experimental protocol for the synthesis of similar biphenyl carboxylic acids, providing a practical context for the theoretical work.

Introduction

This compound is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structural and electronic properties, such as bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies, are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties with a high degree of accuracy.

This guide provides a detailed protocol for the in silico analysis of this compound, enabling researchers to generate precise data on its molecular conformation and electronic characteristics.

Computational Methodology: A Detailed Protocol

The following protocol outlines the standard procedure for the theoretical calculation of the molecular properties of this compound using DFT. These methods are derived from computational studies on structurally related molecules.[1][2]

2.1. Software and Hardware

Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS on a high-performance computing cluster.

2.2. Molecular Structure Input

The initial 3D structure of this compound can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw.

2.3. Geometry Optimization

The primary step is to find the ground-state equilibrium geometry of the molecule. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common and robust basis set for this type of molecule is 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost. The optimization calculation should be run until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface.

2.4. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared and Raman Spectra: The calculated frequencies can be used to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.

2.5. Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

The workflow for these theoretical calculations is illustrated in the diagram below.

Anticipated Quantitative Data

While specific calculated data for this compound is not available in the cited literature, the following tables provide a template for presenting the expected results from the computational protocol described above. The values provided are illustrative and based on typical values for similar chemical moieties.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle/Dihedral | Predicted Value (Å or °) |

| Bond Lengths | C-C (benzoic ring) | ~1.39 - 1.41 Å |

| C-C (bromophenyl ring) | ~1.39 - 1.41 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| C-Br | ~1.90 Å | |

| C-C (carboxyl) | ~1.50 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | C-C-C (in rings) | ~120° |

| C-C-Br | ~120° | |

| C-C-C (inter-ring) | ~120° | |

| O=C-O | ~123° | |

| Dihedral Angle | Phenyl-Phenyl | ~30-50° |

Table 2: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.0 - 3.0 Debye |

Representative Experimental Protocol: Synthesis

While this guide focuses on theoretical calculations, understanding the synthesis of the target molecule is essential for experimental validation. The following is a general procedure for the synthesis of biphenyl carboxylic acids via a Suzuki coupling reaction, which is a common method for such compounds.

4.1. Materials

-

3-Bromophenylboronic acid

-

4-Iodobenzoic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Potassium carbonate

-

1,4-Dioxane

-

Water

4.2. Procedure

-

In a round-bottom flask, dissolve 4-iodobenzoic acid, 3-bromophenylboronic acid, and potassium carbonate in a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.

The logical flow of a typical synthesis and characterization process is depicted below.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure and electronic properties. By following the detailed computational protocol, researchers can generate valuable data that will aid in understanding the molecule's behavior and potential applications. The inclusion of a representative synthetic protocol bridges the gap between theoretical predictions and experimental reality, fostering a more integrated approach to chemical research. The methodologies and templates presented herein are intended to empower researchers in the fields of computational chemistry, drug discovery, and materials science to explore the properties of this and other related compounds.

References

physical and chemical properties of 4-(3-bromophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic aspects of 4-(3-bromophenyl)benzoic acid (also known as 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid). Due to the limited availability of direct experimental data for this specific isomer in public databases, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust profile. This guide is intended to support research and development activities by offering insights into its synthesis, characterization, and key properties.

Core Chemical and Physical Properties

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a bromine atom on one phenyl ring and a carboxylic acid on the other, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Structural and Identifying Information

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Number | 5737-83-7[1] |

| Molecular Formula | C₁₃H₉BrO₂[1] |

| Molecular Weight | 277.12 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O |

| InChI Key | FTVLGXGFLSQGPG-UHFFFAOYSA-N |

Physicochemical Data

| Property | Predicted/Estimated Value | Notes |

| Melting Point | > 250 °C | Biphenyl carboxylic acids are typically high-melting solids. The related 4'-bromo isomer has a melting point of 301-302 °C. |

| Boiling Point | ~420 °C | Estimated, as decomposition may occur at high temperatures. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The carboxylic acid group imparts some polarity, but the large biphenyl structure dominates, leading to low aqueous solubility. |

| pKa | ~4.0 | The pKa is expected to be slightly lower (more acidic) than that of benzoic acid (4.20) due to the electron-withdrawing effect of the biphenyl system. |

| LogP | ~4.5 | The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity. |

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also readily forms carboxylate salts upon reaction with a base.

-

Aryl Bromide: The bromine atom serves as a handle for various cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3'-position. This makes the molecule a versatile building block for creating more complex molecular architectures.

Experimental Protocols

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of (4-carboxyphenyl)boronic acid with 1,3-dibromobenzene or, more commonly, 3-bromophenylboronic acid with a 4-halobenzoic acid derivative.

Reaction Scheme:

Materials:

-

(4-Carboxyphenyl)boronic acid (1.2 equivalents)

-

1,3-Dibromobenzene (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-carboxyphenyl)boronic acid, 1,3-dibromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of ~2 with 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Analytical and Spectral Characterization

While specific spectra for this compound are not widely published, the following section details the expected spectral characteristics based on its structure and analysis of similar compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (7.0-8.2 ppm): A complex multiplet pattern is expected for the 8 aromatic protons. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the protons on the bromophenyl ring will show a more complex splitting pattern (dd, t, d).- Carboxylic Proton (~12-13 ppm): A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons (120-145 ppm): Expect 12 distinct signals for the aromatic carbons due to the lack of symmetry. The carbon attached to the bromine will be in the lower end of this range (~122 ppm), and the carbons attached to the other ring and the carboxyl group will be deshielded.- Carboxylic Carbon (~167-170 ppm): A single signal for the carbonyl carbon. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 276 and an isotopic peak (M+2) at m/z 278 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.- Key Fragments: Loss of -OH (m/z 259/261), loss of -COOH (m/z 231/233), and loss of Br (m/z 197). |

Mandatory Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Navigating the Synthesis and Procurement of 4-(3-Bromophenyl)benzoic Acid: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical starting point for innovation. This technical guide addresses the commercial availability and synthesis of 4-(3-bromophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this guide provides a detailed roadmap for its synthesis via the Suzuki-Miyaura coupling reaction, alongside information on sourcing the necessary starting materials.

Commercial Availability and Supplier Landscape

Recommended Synthetic Route: The Suzuki-Miyaura Coupling

A reliable and well-established method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two primary pathways are proposed for this synthesis:

-

Pathway A: Coupling of 4-carboxyphenylboronic acid with 1,3-dibromobenzene.

-

Pathway B: Coupling of 3-bromophenylboronic acid with 4-bromobenzoic acid.

The choice between these pathways may depend on the availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

-

Aryl Halide (e.g., 4-bromobenzoic acid or 1,3-dibromobenzene)

-

Arylboronic Acid (e.g., 3-bromophenylboronic acid or 4-carboxyphenylboronic acid)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃])

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This process should be repeated three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Follow this with the addition of the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Starting Material Supplier Information

The following table provides information on the commercial availability of the key starting materials for the synthesis of this compound.

| Starting Material | CAS Number | Typical Purity | Potential Suppliers |

| 4-Carboxyphenylboronic acid | 14047-29-1 | >97% | Sigma-Aldrich, TCI, Combi-Blocks |

| 1,3-Dibromobenzene | 108-36-1 | >98% | Sigma-Aldrich, Alfa Aesar, TCI |

| 3-Bromophenylboronic acid | 54932-72-4 | >97% | Sigma-Aldrich, Combi-Blocks, TCI |

| 4-Bromobenzoic acid | 586-76-5 | >98% | Sigma-Aldrich, Alfa Aesar, TCI |

Potential Biological Significance

While specific biological activity data for this compound is not widely reported in the public domain, the biphenyl carboxylic acid scaffold is a common motif in pharmacologically active molecules. Derivatives of this structural class have been investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its therapeutic properties. Researchers synthesizing this compound are encouraged to explore its biological profile in relevant assay systems.

Visualizing the Synthetic Workflow

To further clarify the synthetic process, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling reaction.

Caption: Synthetic pathways for this compound.

Caption: Step-by-step experimental workflow.

Spectroscopic Characterization of 4-(3-bromophenyl)benzoic acid: A Technical Guide

Introduction

4-(3-bromophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structure incorporates a benzoic acid moiety linked to a brominated phenyl ring, making it a molecule of interest in medicinal chemistry and materials science. The precise characterization of such molecules is critical for confirming identity, purity, and structure, which are foundational requirements for any subsequent research or development activities. Spectroscopic techniques are the primary methods for achieving this characterization. This guide outlines the expected spectroscopic profile and the methodologies to acquire it.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the known spectral properties of benzoic acid, 4-phenylbenzoic acid, 3-bromobenzoic acid, and related substituted aromatic systems.

Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1610 - 1580, 1500 - 1400 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Weak |

Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |

| ~8.0 - 8.1 | Doublet | 2H | Protons ortho to -COOH | Electron-withdrawing effect of the carboxylic acid group deshields these protons. |

| ~7.8 - 7.9 | Doublet | 2H | Protons meta to -COOH | Protons on the benzoic acid ring, coupled to the ortho protons. |

| ~7.8 | Singlet/Triplet | 1H | Proton between Br and phenyl | Located on the bromophenyl ring, appearing as a singlet or a narrow triplet due to meta coupling. |

| ~7.7 | Multiplet | 1H | Proton ortho to Br | Influenced by both the bromine and the adjacent phenyl ring. |

| ~7.5 | Multiplet | 1H | Proton ortho to phenyl | Located on the bromophenyl ring. |

| ~7.4 | Triplet | 1H | Proton para to Br | Expected to be a triplet due to ortho coupling to two adjacent protons. |

Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~167 | C=O | Carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~143 | Quaternary C (Benzoic acid ring) | Carbon attached to the bromophenyl group. |

| ~141 | Quaternary C (Bromophenyl ring) | Carbon attached to the benzoic acid group. |

| ~134 | Quaternary C (Bromophenyl ring) | Carbon attached to the bromine atom. |

| ~132 - 126 | Aromatic CH | Multiple signals corresponding to the protonated carbons of both aromatic rings. |

| ~129 | Quaternary C (Benzoic acid ring) | Carbon attached to the carboxylic acid group. |

| ~122 | Aromatic CH | Carbon ortho to the bromine atom may be shifted upfield. |

Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| 278 / 280 | [M]⁺ | Molecular ion peak. The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity, separated by 2 Da. |

| 261 / 263 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 233 / 235 | [M-COOH]⁺ | Loss of the carboxyl group (formyl radical). |

| 154 | [M-Br-COOH]⁺ | Loss of both the bromine atom and the carboxyl group. |

| 152 | [C₁₂H₈]⁺ | Biphenyl fragment radical cation. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following sections detail the standard operating procedures for the spectroscopic analysis of a solid organic compound such as this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[1] Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly.[1]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A typical analysis involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram using a Fourier transform to obtain the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: With the clean ATR crystal surface clear, record a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

Pressure Application: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal.[1]

-

Data Acquisition: Acquire the spectrum using the same parameters as the KBr method.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by probing the magnetic properties of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve high homogeneity.

-

¹H NMR Acquisition:

-

A standard ¹H experiment is run using a 30° or 90° pulse.

-

A typical acquisition time is 2-4 seconds with a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 128, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

A standard ¹³C experiment is run with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, more scans are required (several hundred to several thousand).

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed. The resulting spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The sample is heated in a high vacuum to vaporize it.[2][3]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺).[2][3]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral species. This fragmentation is often predictable and characteristic of the molecule's structure.[2]

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The ions are separated based on their mass-to-charge ratio (m/z).[2][3]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(3-bromophenyl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-bromophenyl)benzoic acid is a versatile bifunctional building block in organic synthesis. Its structure, featuring a carboxylic acid and a bromine atom on a biphenyl scaffold, allows for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or serve as a directing group, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the construction of more complex molecular architectures, such as terphenyl derivatives. These derivatives are of significant interest in medicinal chemistry, materials science, and liquid crystal technology. This document provides detailed application notes and representative protocols for the use of this compound in several key areas of organic synthesis.

Application Note 1: Synthesis of Terphenyl Carboxylic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds.[1] In the context of this compound, this reaction allows for the facile synthesis of a wide range of terphenyl carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmacologically active molecules and advanced materials.[1] The reaction conditions can be tailored to accommodate a variety of functional groups on the coupling partner, making it a highly versatile synthetic tool.[2]

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of related bromobenzoic acids with various arylboronic acids. These reactions were conducted under mild conditions, often at room temperature in aqueous media, highlighting the efficiency of modern palladium catalyst systems.[3]

| Entry | Bromobenzoic Acid Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | 3-bromobenzoic acid | phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 95 |

| 2 | 4-bromobenzoic acid | phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 99 |

| 3 | 3-bromobenzoic acid | 4-methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 96 |

| 4 | 4-bromobenzoic acid | 4-methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 98 |

| 5 | 3-bromobenzoic acid | 4-methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 94 |

| 6 | 4-bromobenzoic acid | 4-fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 | 89 |

Data is for analogous reactions and serves as a guide for expected yields.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from methods used for structurally similar bromobenzoic acids and may require optimization for specific substrates.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[3][4]

-

Base (e.g., K₂CO₃, 3.0 equiv)[3]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the addition of the palladium catalyst.

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 100 °C) for 1.5 to 24 hours.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If the reaction was performed in water, the product may precipitate and can be collected by filtration and washed with water.[3]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure terphenyl carboxylic acid derivative.

Application Note 2: Potential as a Scaffold for Anticancer Agents

Benzoic acid derivatives are a class of simple phenolic acids with known pharmacological properties, including anticancer activity.[6][7] The biphenyl and terphenyl carboxylic acid scaffolds that can be synthesized from this compound are of particular interest in drug discovery. Some benzoic acid derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylases (HDACs).[6][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Potential Signaling Pathway: HDAC Inhibition